Hexahydrofuro[2,3-b]furan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26457-63-6 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan |
InChI |
InChI=1S/C6H10O2/c1-3-7-6-5(1)2-4-8-6/h5-6H,1-4H2 |
InChI Key |
IHKOXYNAMXNNDK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1CCO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Hexahydrofuro 2,3 B Furan Derivatives
Asymmetric and Stereoselective Synthesis Strategies
The construction of the chiral hexahydrofuro[2,3-b]furan core with the correct relative and absolute stereochemistry necessitates the use of sophisticated asymmetric and stereoselective synthetic strategies. These approaches are designed to control the formation of multiple stereocenters in a predictable manner, leading to the desired enantiomerically pure product. Key strategies that have been successfully employed include leveraging the inherent chirality of readily available starting materials, employing stereocontrolled bond-forming reactions, and utilizing diastereoselective addition reactions.
Chiral Pool Approaches Utilizing Carbohydrate Derivatives
Chiral pool synthesis is a powerful strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. elsevierpure.com Carbohydrates, with their abundance of stereocenters, are particularly valuable chiral building blocks for the synthesis of complex molecules like this compound derivatives. elsevierpure.comuniversiteitleiden.nl This approach elegantly transfers the existing stereochemistry of the carbohydrate precursor to the final target molecule, thereby avoiding the need for a separate resolution step or an asymmetric catalyst.
One prominent example involves the use of S-2,3-O-isopropylideneglyceraldehyde as the source of chirality for the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key building block for the HIV protease inhibitor Darunavir. acs.orgnih.gov This aldehyde is accessible on an industrial scale through a three-step process from L-ascorbic acid. acs.org The synthetic route leverages the defined stereocenter of the glyceraldehyde derivative to set the stereochemistry of the final product through a series of transformations. acs.orgnih.gov The use of such sugar-derived starting materials provides a practical and cost-effective pathway to enantiopure this compound-3-ol. amazonaws.com
Stereocontrolled Aldol (B89426) Reactions
Aldol reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the creation of new stereocenters. In the context of this compound synthesis, stereocontrolled aldol reactions provide a powerful means to establish the required stereochemistry with high precision.
A highly stereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol has been developed featuring an ester-derived titanium enolate based anti-aldol reaction as the key step. nih.gov This strategy utilizes a chiral auxiliary, tosylamidoindanol, to direct the stereochemical outcome of the reaction. nih.gov The titanium enolate undergoes an anti-aldol reaction to provide convenient access to two of the key stereocenters of the target bis-THF ligand with high optical purity (>99% ee). nih.gov The resulting aldol product is then carried through a series of steps including protection, reduction, oxidation, and cyclization to yield the final desired this compound-3-ol. nih.gov This approach highlights the utility of titanium enolates in achieving high levels of diastereoselectivity in the synthesis of complex chiral molecules.
The Evans-Mukaiyama aldol reaction is another powerful tool for achieving high enantioselectivity in the synthesis of this compound derivatives. researchgate.net This methodology has been applied in the synthesis of the bis-tetrahydrofuran (bis-THF) alcohol, a key component of several HIV protease inhibitors. researchgate.net The reaction of (benzyloxy)acetaldehyde and a silyl (B83357) ketene (B1206846) acetal (B89532), facilitated by a chiral catalyst, can provide the desired aldol product with high enantioselectivity. researchgate.net However, in some cases, this reaction may yield the opposite alcohol epimer, necessitating subsequent oxidation and reduction steps to invert the stereocenter to the correct configuration. researchgate.net Despite this potential extra step, the high enantioselectivity offered by the Evans-Mukaiyama aldol reaction makes it a valuable strategy in the asymmetric synthesis of these important bicyclic ethers. researchgate.netsemanticscholar.org
Michael Addition Strategies
Michael addition reactions, which involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, have been effectively employed in the synthesis of this compound derivatives. These strategies are particularly useful for establishing key stereocenters in a diastereoselective manner.
A highly efficient and diastereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol utilizes the Michael addition of nitromethane (B149229) to a protected γ,δ-dihydroxy-substituted α,β-unsaturated ester as the crucial step. acs.orgnih.gov The α,β-unsaturated ester is itself derived from S-2,3-O-isopropylideneglyceraldehyde. acs.org The addition of nitromethane proceeds with high diastereoselectivity, predominantly forming the syn congeners. acs.orgnih.gov
The choice of base for this reaction has been shown to influence the diastereoselectivity. Various bases have been examined, including alkali alkoxides, tetra-n-butylammonium fluoride (B91410) (TBAF), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,1,3,3-tetramethylguanidine (B143053) (TMG). acs.org In one instance, the use of DBU in methanol (B129727) resulted in a high diastereoselectivity with a syn/anti ratio of 97:3. acs.org
| Base | Solvent | syn/anti Ratio |
| Various | - | ~85:15 |
| DBU | Methanol | 97:3 |
The resulting nitro adduct is then subjected to a Nef oxidation followed by cyclization to afford a lactone acetal intermediate. acs.orgnih.gov This intermediate is subsequently reduced and cyclized to furnish the final (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. acs.orgnih.gov This strategy demonstrates the power of a diastereoselective Michael addition to control the stereochemistry of key intermediates in the synthesis of complex chiral targets. acs.org
Photochemical Cycloaddition Reactions
Photochemical cycloaddition reactions, particularly the Paternò-Büchi reaction, represent a powerful tool for the construction of the oxetane (B1205548) ring, which can serve as a key intermediate in the synthesis of the this compound skeleton.
A notable application of this strategy is the asymmetric one-pot synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a crucial building block for several HIV protease inhibitors, including darunavir. nih.gov This process commences with a [2+2]-photocycloaddition between furan (B31954) and a Cbz-protected glycolaldehyde (B1209225). The resulting oxetane intermediate is then subjected to hydrogenation and a lipase-catalyzed kinetic resolution to yield the target compound in high enantiomeric excess. nih.gov
The reaction is typically carried out using a mercury lamp as the light source. The stereochemical outcome of the cycloaddition is a critical aspect, often leading to a mixture of isomers that require subsequent separation or resolution.
| Reactants | Conditions | Product | Yield | Enantiomeric Excess |
| Furan, Cbz-protected glycolaldehyde | 1. [2+2]-photocycloaddition 2. Hydrogenation 3. Lipase-catalyzed kinetic resolution | (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol | High | Up to 99% |
Radical Cyclization Approaches
Radical cyclization reactions offer an effective means to construct the bicyclic core of this compound derivatives. These methods often involve the generation of a radical species that undergoes an intramolecular cyclization cascade.
A key example is the synthesis of a racemic bis-tetrahydrofuran ligand, where the core structure was efficiently assembled using a catalytic cobaloxime-mediated radical cyclization. researchgate.net This approach highlights the utility of metal-mediated radical processes in forming the fused furan ring system. Subsequent optical resolution using an immobilized lipase (B570770) afforded the optically pure ligands. researchgate.net
Samarium(II) iodide (SmI2) is another powerful reagent for promoting radical cyclizations. nih.govmdpi.comnih.govillinois.edu While direct application to this compound synthesis is not extensively detailed in the provided sources, SmI2-mediated ketyl-olefin cyclizations are a well-established method for constructing five-membered rings and could be adapted for this purpose. nih.gov This type of reaction involves the single-electron transfer from SmI2 to a carbonyl group, generating a ketyl radical which then adds to a tethered alkene. nih.gov
| Method | Key Reagent | Application | Ref. |
| Catalytic Radical Cyclization | Cobaloxime | Synthesis of racemic bis-tetrahydrofuran ligand | researchgate.net |
| Ketyl-Olefin Coupling | Samarium(II) iodide | General synthesis of five-membered rings | nih.gov |
Oxyselenenylation-Mediated Syntheses
While direct examples of oxyselenenylation-mediated syntheses for this compound were not found in the provided search results, analogous electrophilic cyclizations involving selenium reagents are a known strategy for the synthesis of other oxygen-containing heterocycles, such as substituted benzofurans. nih.gov This methodology typically involves the reaction of an unsaturated substrate, like a 2-alkynylphenol, with a source of electrophilic selenium. The electrophile adds to the alkyne, triggering an intramolecular attack by the hydroxyl group to form the furan ring. nih.gov
This approach could potentially be adapted to acyclic diol substrates containing appropriate unsaturation to construct the this compound skeleton. The general principle would involve an intramolecular oxyselenenylation reaction to form one of the furan rings, followed by a subsequent cyclization to complete the bicyclic system.
Cascade and One-Pot Synthetic Procedures
Cascade and one-pot reactions are highly efficient strategies that allow for the construction of complex molecules like this compound derivatives in a single synthetic operation, avoiding the isolation of intermediates and minimizing waste.
An elegant one-pot synthesis of enantiopure this compound-3-ol has been developed utilizing an organocatalytic condensation followed by an enzymatic resolution. researchgate.net The key step is the condensation of 2,3-dihydrofuran (B140613) and glycolaldehyde, catalyzed by Schreiner's thiourea (B124793) catalyst. This is followed by a lipase-catalyzed kinetic resolution to afford the target alcohol with high enantiomeric purity. researchgate.net This method was successfully applied to the synthesis of the HIV protease inhibitor Darunavir. researchgate.net
| Catalyst | Reactants | Key Steps | Product | Enantiomeric Excess |
| Schreiner's thiourea catalyst | 2,3-Dihydrofuran, Glycolaldehyde | 1. Organocatalytic condensation 2. Lipase-catalyzed kinetic resolution | Enantiopure this compound-3-ol | >99% |
Lanthanide catalysts have also proven effective in the synthesis of racemic this compound-3-ol. A highly efficient method utilizes a lanthanide catalyst, such as Yb(fod)3, to promote the condensation of 2,3-dihydrofuran with glycolaldehyde dimer. researchgate.net Furthermore, the use of chiral ligands in conjunction with the lanthanide catalyst allows for access to either optically enriched enantiomer of the bisfuran alcohol. researchgate.net
| Catalyst System | Reactants | Outcome |
| Yb(fod)3 | 2,3-Dihydrofuran, Glycolaldehyde dimer | Racemic this compound-3-ol |
| Lanthanide catalyst with chiral ligands | 2,3-Dihydrofuran, Glycolaldehyde dimer | Optically enriched enantiomers of this compound-3-ol |
Tin(II) Triflate Catalysis with Chiral Ligands
The use of tin(II) triflate (Sn(OTf)₂) in conjunction with chiral ligands represents a significant strategy in the asymmetric synthesis of this compound derivatives. This Lewis acid-based catalytic system is particularly effective in promoting cycloaddition reactions that form the core bicyclic structure.
One key application involves the condensation of 2,3-dihydrofuran and glycolaldehyde. researchgate.net This reaction, catalyzed by tin(II) triflate and a chiral ligand, directly constructs the this compound-3-ol framework. The choice of chiral ligand is crucial for inducing stereoselectivity. Commonly employed ligands include BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and chiral bis(oxazoline) ligands, often referred to as Evans's box ligands. researchgate.netrsc.org
Research findings indicate that this method can achieve high levels of diastereoselectivity, preferentially forming the desired cis-fused ring system. researchgate.net However, the enantioselectivity has been reported as moderate to low, suggesting that while the catalyst effectively controls the relative stereochemistry of the ring fusion, achieving high enantiomeric excess through this specific catalytic approach remains a challenge. researchgate.net The coordination of the chiral tin(II) cation to the tetrahydrofuran-like oxygen atoms of the reactants is a key aspect of the catalytic cycle. rsc.org
| Catalyst System | Reaction Type | Key Outcome | Reference |
|---|---|---|---|
| Tin(II) Triflate / Chiral Ligands (e.g., BINAP, Evans's box) | Condensation of 2,3-dihydrofuran and glycolaldehyde | High diastereoselectivity (up to 98:2), but moderate to low enantioselectivity. | researchgate.net |
| Chiral Tin(II) Cation with Bis(oxazoline) Ligand | Coordination studies with THF derivatives | Demonstrates enantioselective coordination, which is fundamental to asymmetric catalysis. | rsc.org |
Key Reaction Steps and Transformations in Synthesis
The assembly of the this compound skeleton relies on a series of critical chemical transformations. These steps are designed to build the fused ring system while precisely controlling the stereochemistry at multiple chiral centers.
Hydrogenation Reactions for Ring Saturation and Stereocontrol
Hydrogenation is a fundamental step for converting unsaturated furan precursors into the saturated this compound core. This reaction serves not only to saturate the double bonds within the furan ring but also to establish the desired stereochemistry of the final product. researchgate.netrsc.org
In several synthetic routes, a furan or dihydrofuran moiety is an initial building block. Catalytic hydrogenation, often employing catalysts such as ruthenium (Ru), palladium (Pd), or platinum (Pt) on a solid support, reduces the unsaturated ring to a tetrahydrofuran (B95107) structure. researchgate.netrsc.orgrwth-aachen.de The choice of catalyst and reaction conditions is critical to ensure high selectivity for ring saturation over competing pathways like hydrogenolysis or ring opening. rsc.org
Substrate-controlled hydrogenation is a particularly powerful strategy. In this approach, existing stereocenters on the substrate molecule direct the approach of hydrogen to the catalyst surface, leading to a highly diastereoselective reduction. researchgate.net For example, the hydrogenation of a photocycloaddition product between a furan derivative and another chiral molecule can proceed with high stereocontrol, setting the stage for the subsequent formation of the cis-fused bicyclic system. researchgate.net The stereochemical outcome is influenced by the intrinsic preference of the furan ring system for specific reaction geometries during bond formation. nih.gov
Acid-Catalyzed Cyclization and Deprotection Strategies
Acid-catalyzed reactions are frequently employed in the final stages of synthesis to facilitate the cyclization that forms the second ring of the this compound system. These strategies often involve the intramolecular reaction of hydroxyl groups with an oxonium ion or a protected aldehyde. acs.org
A common synthetic pathway involves an intermediate diol, which, upon treatment with an acid, undergoes cyclization to yield the desired fused bicyclic ether. acs.orgnih.gov This acid-mediated cyclization is often highly stereoselective, favoring the formation of the thermodynamically more stable cis-fused ring junction. acs.org For instance, the cyclization of a specific diol precursor has been shown to yield the desired (3R,3aS,6aR) diastereomer exclusively. acs.org
Baeyer–Villiger Oxidation in Fused Ring Formation
The Baeyer–Villiger oxidation is a sophisticated reaction used to convert a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.org This transformation is a key method for constructing one of the fused rings in certain synthetic approaches to this compound derivatives.
In one prominent enantioselective synthesis, a key intermediate is a tetrahydrofuranyl-2-aldehyde. researchgate.net This aldehyde can be oxidized to the corresponding carboxylic acid and then cyclized, or a related cyclic ketone precursor can undergo a Baeyer–Villiger oxidation to directly form the lactone ring. This reaction effectively transforms a carbocyclic ring fused to a tetrahydrofuran into the desired furo[2,3-b]furan skeleton. The oxidation is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov
The regioselectivity of the oxygen insertion is a critical aspect of this reaction and is governed by the migratory aptitude of the adjacent carbon atoms. The mechanism involves a Criegee intermediate, and the rearrangement step proceeds with retention of stereochemistry at the migrating center, making it a reliable method for transferring chirality. wikipedia.org
Nef Reactions for Carbonyl Formation
The Nef reaction is a classic organic transformation that converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively. wikipedia.orgalfa-chemistry.com This reaction plays a crucial role in synthetic routes where a carbon-carbon bond is formed using a nitroalkane as a nucleophile, with the nitro group subsequently being converted into a carbonyl functionality needed for cyclization.
In a highly efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key step is the diastereoselective Michael addition of nitromethane to an α,β-unsaturated ester. acs.orgnih.gov This introduces a nitro group that must be converted into a carbonyl group to facilitate the subsequent lactonization. The transformation of the nitro compound into the required lactone acetal is accomplished through a Nef reaction. acs.org The reaction is typically performed by first forming the nitronate salt with a base, followed by hydrolysis with a strong mineral acid. mdma.chorganic-chemistry.org This sequence effectively unmasks a carbonyl group, which then undergoes intramolecular cyclization to form a lactone, a direct precursor to the final bicyclic ether. acs.org
| Precursor | Reaction Sequence | Product of Sequence | Significance | Reference |
|---|---|---|---|---|
| Nitro compound from Michael addition | 1. Formation of nitronate salt (e.g., with NaOMe). 2. Acid hydrolysis (Nef reaction) and simultaneous cyclization. | Lactone acetal | Converts the nitro group into a carbonyl, enabling the formation of the lactone ring required for the bicyclic core. | acs.orgnih.gov |
Enzymatic Transformations for Enantiopurity Enhancement
Achieving high enantiomeric purity is critical for the application of this compound derivatives in pharmaceuticals. Enzymatic transformations, particularly kinetic resolutions, offer a highly effective method for separating enantiomers or creating single enantiomers with exceptional purity. google.com
In the synthesis of this compound-3-ol, enzymatic kinetic resolution is often the method of choice to obtain the desired enantiomer in optically pure form (>99% enantiomeric excess, ee). researchgate.net This process typically involves the use of lipases, such as Amano Lipase PS-30, which selectively acylate one enantiomer of a racemic alcohol, allowing the unreacted enantiomer (the desired product) and the acylated enantiomer to be easily separated. researchgate.net
Lipase-Catalyzed Kinetic Resolution
The enzymatic kinetic resolution (EKR) of racemic this compound-3-ol and its precursors represents a critical methodology for accessing enantiomerically pure forms of this key structural motif. Lipases, due to their stereoselectivity, are widely employed for this purpose, catalyzing the differential transformation of one enantiomer in a racemic mixture, thereby allowing for the separation of the two.
A common strategy involves the lipase-catalyzed acylation of the racemic alcohol. For instance, the kinetic resolution of a racemic cycloadduct, a precursor to the desired furanol, has been successfully achieved using pig pancreatic lipase (PPL). thieme-connect.com In this process, one enantiomer is selectively acylated, allowing for its separation from the unreacted enantiomer. This method has proven effective in yielding the target molecule with high enantiomeric purity (99% ee). thieme-connect.com Similarly, a one-pot synthesis of enantiopure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol utilizes a lipase-catalyzed kinetic resolution as the final step to achieve an enantiomeric excess of over 99%. researchgate.net
The choice of lipase and reaction conditions is crucial for achieving high enantioselectivity and conversion. Various lipases, such as those from Candida antarctica (CALB), Pseudomonas cepacia, and Pseudomonas fluorescens, have been screened for their efficacy in resolving related chiral compounds. d-nb.infolookchem.com The resolution of aromatic Morita-Baylis-Hillman adducts, for example, showed that P. cepacia lipase (PCL) provided excellent results, with enantiomeric ratios (E) as high as 53. d-nb.info In the synthesis of furanosteroid moieties, lipase-catalyzed resolution of a racemic furan-containing ethanol (B145695) derivative was also a key step, yielding products with excellent enantiomeric ratios (99:1). nih.govresearchgate.net
The general procedure for a lipase-catalyzed resolution involves incubating the racemic substrate with a lipase in a suitable organic solvent, along with an acyl donor like vinyl acetate. core.ac.ukrug.nl The reaction progress is monitored until approximately 50% conversion is reached, at which point the acylated product and the remaining unreacted alcohol can be separated, each being highly enriched in one enantiomer. ntnu.no This chemoenzymatic approach is highly valued for producing compounds with high optical purity, which is often a prerequisite for their application in pharmaceuticals. google.com
Wittig Route Applications
The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools in organic synthesis for the formation of carbon-carbon double bonds, and they have been effectively applied to the synthesis of this compound derivatives. wikipedia.orgmasterorganicchemistry.comlibretexts.org This methodology has been shown to be superior to other synthetic strategies in terms of yield, efficiency, and scalability. acs.org
A notable application is in the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key building block for several pharmaceutical agents. acs.org In one highly efficient, four-step route, a Horner-Wadsworth-Emmons variant of the Wittig reaction is a crucial step. acs.org The synthesis commences with the aldehyde, S-2,3-O-isopropylideneglyceraldehyde, which is reacted with triethyl phosphonoacetate. This reaction produces an α,β-unsaturated ester (enoate) with high chemical and enantiomeric purity (98% ee) and a favorable E/Z ratio of greater than 95:5, achieving yields up to 90%. acs.org
The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes through the use of a phosphonium (B103445) ylide, known as a Wittig reagent. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct. libretexts.org The stereochemical outcome of the reaction can often be controlled by the nature of the ylide; stabilized ylides tend to produce E-alkenes, while non-stabilized ylides favor Z-alkenes. organic-chemistry.org
The successful application of the Wittig route in the synthesis of this compound derivatives underscores its importance in constructing complex molecular architectures. acs.org Its advantages in yield and efficiency over other multi-step syntheses make it a preferred method, particularly for large-scale production. acs.org
Scalability and Process Optimization in this compound Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound derivatives necessitates a focus on scalability and process optimization. Key considerations include the development of robust and economically viable synthetic routes, the use of cost-effective starting materials, and maximizing efficiency and yield throughout the synthetic sequence.
Development of Industrially Amenable Routes
For industrial-scale synthesis, synthetic routes must be robust, safe, and cost-efficient. Photochemical reactions, for example, are often difficult to scale up, making them less suitable for large-scale manufacturing. thieme-connect.comacs.org In contrast, routes based on well-established and predictable reactions are preferred.
The Wittig route for the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol has proven to be not only efficient but also highly scalable. acs.org This process has been successfully implemented on a multi-100 kg scale, demonstrating its industrial viability. acs.org The robustness of this route is a significant advantage over other reported methods, such as those involving radical cyclizations, which are often cost-inefficient and not amenable to scale-up. acs.org The development of such scalable processes is crucial for meeting the demand for pharmaceutical intermediates like this compound-3-ol. acs.orggoogle.com
Utilization of Economic Starting Materials
One prominent example is the use of S-2,3-O-isopropylideneglyceraldehyde, which serves as a chiral pool starting material. acs.org This aldehyde is relatively inexpensive and can be produced on an industrial scale from L-ascorbic acid in a three-step process. acs.org Another cost-effective starting material is glycolaldehyde, which has been used in a novel cyclization reaction with 2,3-dihydrofuran to produce the bis-furan alcohol. nih.gov A practical synthesis has also been developed starting from monopotassium isocitrate, which is obtained from a high-yielding fermentation process fed by sunflower oil. allfordrugs.com The selection of such starting materials is a critical factor in developing an economically feasible industrial process.
Efficiency and Yield Considerations in Multi-Step Synthesis
This improvement is attributed not only to higher yields in individual steps but also to a reduction in the total number of synthetic operations. acs.org Fewer steps lead to reduced processing time, lower consumption of reagents and solvents, and improved reactor volume efficiencies. acs.orgmit.edu Such optimizations are critical for the large-scale production of complex molecules like this compound derivatives. thieme-connect.comwikipedia.org
Interactive Data Tables
Table 1: Comparison of Synthetic Routes to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
| Parameter | Six-Step Route | Four-Step Wittig Route |
|---|---|---|
| Number of Steps | 6 | 4 |
| Overall Yield | 19% | 34% |
| Key Reaction | Knoevenagel Reaction | Wittig (HWE) Reaction |
| Scalability | Less Amenable | Proven on multi-100 kg scale |
Table 2: Lipases in Kinetic Resolution
| Lipase Source | Application | Achieved Purity (ee) | Reference |
|---|---|---|---|
| Pig Pancreatic Lipase (PPL) | Resolution of a racemic cycloadduct precursor | 99% | thieme-connect.com |
| Candida antarctica Lipase B (CALB) | Resolution of 5-(acyloxy)-2(5H)-pyrrolinones | >99% | rug.nl |
| Pseudomonas cepacia Lipase (PCL) | Resolution of aromatic Morita-Baylis-Hillman adducts | 92% | d-nb.info |
Stereochemical Control and Enantiomeric Resolution in Hexahydrofuro 2,3 B Furan Chemistry
Diastereoselectivity in Fused Furan (B31954) Ring Formation
The formation of the fused furan rings in hexahydrofuro[2,3-b]furan systems often proceeds through cyclization reactions where the spatial arrangement of substituents is critical in directing the stereochemical outcome. A key strategy for achieving high diastereoselectivity involves substrate-controlled reactions, where the existing chirality in the starting material dictates the configuration of newly formed stereocenters.
A notable example is the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a crucial building block for the HIV protease inhibitor Darunavir. acs.orgnih.gov In this synthesis, a key step is the Michael addition of nitromethane (B149229) to an α,β-unsaturated ester derived from S-2,3-O-isopropylideneglyceraldehyde. acs.orgnih.gov This reaction proceeds with a high degree of diastereoselectivity. The addition of nitromethane, catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in methanol (B129727), results in a syn/anti ratio of 97:3, strongly favoring the syn diastereomer. acs.org This high level of control is attributed to the steric influence of the chiral starting material, which directs the incoming nucleophile to one face of the molecule. The subsequent Nef oxidation and cyclization steps proceed to form the desired fused furan ring system. acs.orgnih.gov
| Reaction Step | Catalyst/Reagents | Solvent | Diastereomeric Ratio (syn:anti) |
| Michael Addition | 0.1 equiv DBU | Methanol | 97:3 |
This table illustrates the high diastereoselectivity achieved in a key step during the synthesis of a this compound derivative.
Enantiomeric Purity Determination and Enhancement
The enantiomeric purity of this compound derivatives is a critical parameter, and various analytical techniques are employed for its determination. These methods typically involve converting the enantiomeric mixture into a pair of diastereomers using a chiral auxiliary or by using chiral chromatography. thieme-connect.de High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are powerful tools for separating and quantifying enantiomers, allowing for the precise determination of enantiomeric excess (ee). nih.gov
In the context of synthesizing specific enantiomers of this compound-3-ol, different strategies have yielded varying levels of enantiomeric purity. For instance, an early approach involving radical cyclization followed by enzymatic resolution of the racemic product yielded the desired enantiomer in 95% ee. acs.org Another method based on a photochemical conjugate addition produced the target compound in 92% ee. acs.org These examples highlight that while synthetic routes can be designed to be enantioselective, enhancement steps or alternative strategies are often necessary to achieve the high levels of enantiomeric purity required for pharmaceutical applications.
| Synthetic Approach | Achieved Enantiomeric Excess (ee) |
| Radical Cyclization & Enzymatic Resolution | 95% |
| Photochemical Conjugate Addition | 92% |
This table compares the enantiomeric excess achieved through different synthetic strategies for a key this compound intermediate.
Chiral Auxiliaries and Catalysts in Stereoselective Transformations
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary can be removed and ideally recovered. wikipedia.org In the synthesis of this compound derivatives, chiral auxiliaries derived from readily available natural sources, known as the "chiral pool," are often employed.
As previously mentioned in the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, S-2,3-O-isopropylideneglyceraldehyde serves as the source of chirality. acs.orgnih.gov This aldehyde, derived from a natural precursor, acts as a chiral building block. Its inherent stereochemistry directs the formation of subsequent stereocenters during the reaction sequence, effectively functioning as an integrated chiral auxiliary that becomes part of the final product's backbone. This "chiron approach" is a powerful strategy for asymmetric synthesis. acs.org
In addition to substrate-based control, asymmetric catalysis can also be employed. While the specific examples found focus on substrate control, the broader field of organic synthesis utilizes chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to influence the stereoselectivity of reactions like cyclizations and additions that form the fused furan ring system.
Challenges in Separating Stereoisomers
The separation of stereoisomers of this compound can be challenging due to their similar physical properties. When a synthesis does not produce a single stereoisomer, chromatographic methods are often required for purification. nih.gov The presence of multiple stereocenters means that a synthesis can produce a complex mixture of diastereomers and enantiomers.
Diastereomers, having different physical properties, can often be separated by standard chromatography techniques like column chromatography. However, the separation of enantiomers is more complex and requires a chiral environment. bohrium.com This is typically achieved using chiral stationary phases (CSPs) in HPLC or GC. nih.gov For furan derivatives, CSPs based on cyclodextrins (e.g., per-O-methyl-beta-cyclodextrin) or polysaccharide derivatives (e.g., tris(3,5-dimethylphenylcarbamate) of cellulose (B213188) or amylose) have been successfully used. nih.gov
The efficiency of separation can be influenced by several factors, including the choice of the chiral stationary phase, the mobile phase, and the temperature. nih.gov For thermally unstable furan derivatives, techniques like supercritical fluid chromatography (SFC) and HPLC are preferred over GC. nih.gov The development of an effective separation method often requires significant empirical screening and optimization, posing a practical challenge in the synthesis of stereochemically pure hexahydrofuro[2,3-b]furans.
Applications of Hexahydrofuro 2,3 B Furan in Advanced Organic Synthesis
As a Chiral P2 Ligand Motif in Complex Organic Structures
The hexahydrofuro[2,3-b]furan moiety, particularly the (3R,3aS,6aR)-isomer, is a cornerstone in the design of a new generation of HIV protease inhibitors. nih.gov This bicyclic system functions as a high-affinity P2 ligand, a component of the inhibitor that interacts with the S2 subsite of the HIV protease enzyme. nih.govnih.gov Its significance lies in its ability to form extensive hydrogen-bonding interactions with the backbone atoms of the protease active site. nih.gov This strong binding is crucial for the efficacy of the inhibitors, especially against drug-resistant strains of the virus. nih.govacs.org
One of the most prominent examples of a drug incorporating this motif is Darunavir (TMC-114), an FDA-approved HIV-1 protease inhibitor renowned for its potency against multidrug-resistant HIV variants. nih.gov The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, often referred to as bis-THF alcohol, is the key building block that forms the P2-ligand portion of Darunavir. nih.govacs.org The incorporation of this bis-THF moiety is a critical design feature that enhances the inhibitor's resilience to mutations in the HIV protease enzyme. acs.org Its structure was specifically designed to maximize interactions with the protease backbone, a more conserved region of the enzyme, thereby maintaining potency against resistant variants. nih.gov Other potent HIV protease inhibitors, such as GW0385, also utilize this important ligand. nih.gov
The synthesis of these complex inhibitors often involves the coupling of the activated bis-THF alcohol with the main body of the drug molecule. For instance, Darunavir is synthesized by forming a urethane (B1682113) linkage between an activated carbonate of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol and an amino-alcohol derivative. nih.govacs.org The stereochemical integrity of the three contiguous stereocenters within the bis-THF structure is vital for the biological activity of the final drug compound. nih.gov
Table 1: this compound-Containing HIV Protease Inhibitors
| Compound Name | Role of this compound | Significance |
|---|---|---|
| Darunavir (TMC-114) | Functions as the (3R,3aS,6aR)-bis-THF P2 ligand. nih.govacs.org | Approved for treating multidrug-resistant HIV-1 by forming strong hydrogen bonds with the protease backbone. nih.gov |
| GW0385 | Incorporates the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol as a key P2-ligand. nih.gov | A potent, next-generation HIV protease inhibitor. nih.gov |
Functionalization and Derivatization for Synthetic Utility
The core this compound structure is a versatile scaffold that can be functionalized and derivatized to create a range of intermediates with broad synthetic utility. The hydroxyl group at the C3 position of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a primary site for modification.
A common derivatization strategy involves activating this hydroxyl group to facilitate coupling reactions. For example, it can be converted into an activated mixed carbonate, such as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate. This derivative is a stable, crystalline solid that serves as a key intermediate for introducing the bis-THF moiety into larger molecules, like in the synthesis of Darunavir. acs.org Another method involves treatment with N,N'-disuccinimidyl carbonate to create an activated carbonate intermediate for urethane bond formation. nih.gov
Beyond its use in HIV inhibitors, the functionalization of the this compound skeleton allows for the creation of diverse molecular architectures. The high sensitivity of furan (B31954) derivatives to harsh conditions like strong acids or high temperatures necessitates the development of new catalytic methods for C-H functionalization to create novel materials and potentially bioactive substances. nih.govresearchgate.net While research on the broader applications of functionalized hexahydrofuro[2,3-b]furans is ongoing, the principles of furan chemistry suggest significant potential. General strategies for furan derivatization, such as nitration, sulfonation, and acylation, could theoretically be adapted to the saturated bicyclic system, opening avenues for new chemical entities. ijabbr.com
Table 2: Representative Functionalized this compound Derivatives
| Derivative Name | Modification | Synthetic Application |
|---|---|---|
| (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate | The hydroxyl group is converted to a 4-nitrophenyl carbonate. | Activated intermediate for coupling reactions, particularly in the synthesis of protease inhibitors. acs.org |
| (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl activated succinimidyl carbonate | The hydroxyl group is activated with N,N'-disuccinimidyl carbonate. | Intermediate for forming urethane linkages in the synthesis of molecules like Darunavir. nih.gov |
Precursors for Optically Active Perhydrofuro[2,3-b]furan Derivatives
The this compound framework itself is a target of many synthetic efforts, and its own synthesis often starts from simpler, achiral, or chiral pool precursors to generate optically active products. The term "perhydrofuro[2,3-b]furan" is used interchangeably with "this compound." The synthesis of the optically pure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a critical challenge due to its three stereocenters, and numerous strategies have been developed. osi.lv
Several synthetic routes begin with readily available chiral starting materials (the chiral pool approach). For instance, enantioselective syntheses have been achieved using commercially available sugar derivatives like glucose or xylose. nih.govdocumentsdelivered.com D-mannitol has also been used as a starting point for functionalized bis-tetrahydrofurans. researchgate.net Another successful approach utilizes monopotassium isocitrate, a product of fermentation, which is converted in several steps to the target furofuranol. nih.govresearchgate.net This method is notable for its potential cost-effectiveness and scalability. nih.gov
Other methods build the chiral centers during the synthesis. This includes stereoselective routes like the anti-aldol reaction of a titanium enolate, which provides the target alcohol in high optical purity (>99% enantiomeric excess). nih.gov Diastereoselective Michael additions followed by cyclization are also employed, starting from precursors like S-2,3-O-isopropylideneglyceraldehyde. acs.orgnih.gov
Furthermore, methods starting from achiral precursors have been developed, which introduce chirality through catalysis or resolution. Racemic this compound-3-ol can be synthesized from 2,3-dihydrofuran (B140613) and glycolaldehyde (B1209225) dimer using a lanthanide catalyst; subsequent enzymatic resolution can then separate the desired enantiomer. researchgate.net This highlights how the bicyclic furan can be both the target of synthesis from simpler precursors and a precursor itself for more complex structures. google.com
Table 3: Selected Precursors for Optically Active this compound Derivatives
| Precursor(s) | Synthetic Strategy | Resulting Derivative |
|---|---|---|
| Monopotassium isocitrate | Multi-step conversion via a tertiary amide intermediate, followed by reduction and cyclization. nih.govresearchgate.net | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol |
| Glucose or Xylose derivatives | Chiral pool synthesis involving substrate-controlled hydrogenation and Baeyer–Villiger oxidation. nih.gov | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol |
| S-2,3-O-isopropylideneglyceraldehyde and Nitromethane (B149229) | Diastereoselective Michael addition, Nef oxidation, and cyclization. acs.orgnih.gov | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol |
| 2,3-Dihydrofuran and Glycolaldehyde dimer | Lanthanide-catalyzed condensation followed by enzymatic resolution. researchgate.net | Enantiopure (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol |
| Ester with chiral auxiliary (to-sylamidoindanol) | Ester-derived titanium enolate based anti-aldol reaction. nih.gov | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol |
Computational and Theoretical Investigations of Hexahydrofuro 2,3 B Furan
Conformational Analysis of the Bicyclic System
The therapeutic efficacy of inhibitors containing the hexahydrofuro[2,3-b]furan unit is intrinsically linked to the conformation of this bicyclic system within the enzyme's active site. Computational methods have been instrumental in elucidating the preferred spatial arrangements of the fused five-membered rings.
The conformation of the this compound moiety is crucial for its interaction with the protein backbone in the P2 pocket of the HIV-1 protease. acs.org Studies have shown that the (3R,3aS,6aR)-enantiomer is preferred as it adopts the optimal conformation for these critical backbone interactions. acs.org Molecular dynamics (MD) simulations and X-ray crystallography have been used to characterize the molecular interactions between protease inhibitors incorporating this moiety and the enzyme itself. nih.gov These analyses reveal that the bicyclic ring system engages in significant van der Waals interactions with residues in the S2 subsite of the protease. nih.gov
Furthermore, computational modeling has suggested that the bis-THF (this compound) group establishes a more favorable hydrogen bond network with the backbone amides of aspartic acid residues Asp29 and Asp30 in the protease active site. sciengine.com The distance between the cyclic ether oxygens and the Asp30 backbone amide NH is approximately 3.0 to 3.2 Å, with a stronger hydrogen bond formed with the Asp29 amide NH. nih.gov The inherent rigidity of the fused ring system, locked into specific conformations, makes it a suitable scaffold for comparative DNA binding studies when incorporated into larger molecules. acs.org
Vibrational circular dichroism (VCD) and optical rotatory dispersion (ORD) data, when analyzed with quantum chemical calculations, have also been employed to determine the absolute configurations of molecules containing this bicyclic system. researchgate.netresearchgate.net The analysis of these chiroptical properties is sensitive to the conformational landscape of the molecule. researchgate.net
Table 1: Computational Methods in Conformational Analysis of this compound Systems
| Method | Application | Key Findings | Citations |
|---|---|---|---|
| Molecular Dynamics (MD) | Characterization of protease-inhibitor interactions; Analysis of solvent effects. | Elucidated the flexibility of structures and influence on spectroscopic properties. researchgate.net Revealed key van der Waals interactions in the S2 subsite. nih.govnih.gov | nih.govnih.govresearchgate.net |
| X-ray Crystallography | Determination of bound conformation in HIV-1 protease. | Confirmed that the bis-THF moiety retains similar interactions regardless of its position on the isostere. nih.gov Provided precise bond distances for hydrogen bonding. nih.gov | nih.govnih.gov |
| VCD/ORD Spectroscopy with QC Calculations | Determination of absolute configuration. | Implicit solvation models were found to be adequate for determining absolute configurations. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Quantum Mechanical and Molecular Mechanics Studies
A range of computational techniques, from highly accurate quantum mechanics (QM) to efficient molecular mechanics (MM), have been applied to study this compound and its derivatives. These methods provide deep insights into the electronic structure, energetics, and interaction profiles that govern the behavior of this bicyclic system.
Quantum chemical (QC) calculations are frequently used to analyze chiroptical data like VCD and ORD. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations, often paired with a Polarizable Continuum Model (PCM) to simulate solvent effects, have been successfully used to determine the absolute configuration of molecules containing the this compound skeleton. researchgate.net These studies have shown that for determining absolute configurations, implicit solvation models can be sufficient, which is significant because it may render more computationally expensive explicit solvation models and time-consuming MD simulations unnecessary in certain cases. researchgate.netresearchgate.net
Semi-empirical quantum mechanical methods, such as PM6-DH2, have been incorporated into docking and scoring schemes to accurately model dispersion and hydrogen bonding forces, which are critical for predicting the binding affinity of ligands containing the this compound moiety to HIV-1 protease. acs.org Molecular mechanics and molecular dynamics are also essential tools for these investigations. google.com For instance, MD simulations have been employed in virtual screening procedures to assess the stability of ligands in the binding pocket of viral proteases over time. nih.gov The combination of virtual screening with MD simulations has been used to identify potential drug candidates for various viral infections. nih.gov
Table 2: Application of QM and MM Methods to this compound
| Method Type | Specific Method | Purpose | Citations |
|---|---|---|---|
| Quantum Mechanics (QM) | DFT | Analysis of VCD/ORD spectra for absolute configuration determination. | researchgate.net |
| Quantum Mechanics (QM) | QC Calculations | Determining absolute configurations through analysis of chiroptical properties. | researchgate.netresearchgate.net |
| Semi-empirical QM | PM6-DH2 | Development of reliable docking/scoring schemes for predicting binding affinity. | acs.org |
| Molecular Mechanics (MM) | Molecular Dynamics (MD) | Validation of docking results and stability analysis of ligand-protein complexes. | nih.govnih.gov |
Predicting Reactivity and Stereochemical Outcomes
Computational chemistry plays a predictive role in the synthesis of complex molecules like those containing the this compound core. Theoretical models can help rationalize observed stereoselectivities and guide the development of synthetic routes.
For example, in synthetic strategies aiming to construct the core structure of natural products like dihydroclerodin, the this compound moiety is introduced early. The correct stereochemistry at multiple centers was established using a highly diastereoselective Mukaiyama aldol (B89426) reaction, a choice likely informed by an understanding of transition state geometries that can be modeled computationally. acs.orguni-regensburg.de The success of this approach highlights the predictability of stereochemical outcomes in complex reactions. uni-regensburg.de
More broadly, Density Functional Theory (DFT) calculations have been used to rationalize the origin of stereoselectivity in various asymmetric reactions. acs.org While not always applied directly to this compound itself, the principles are transferable. By modeling the transition states of competing reaction pathways, DFT can explain why a particular diastereomer or enantiomer is formed preferentially, as seen in the dynamic kinetic resolution of certain ketones. acs.org This predictive power is crucial for shortening synthetic routes to active pharmaceutical ingredients. acs.org The Paternò-Büchi reaction, which can be used to form the oxetane (B1205548) precursor to the this compound system, is another reaction whose stereochemical outcome is significantly influenced by factors that can be modeled computationally. researchgate.net
Structural Relevance of the Hexahydrofuro 2,3 B Furan Core
Analogues and Derivatives with Modified Fused Ring Systems
The hexahydrofuro[2,3-b]furan system is part of a larger family of furofuran isomers, where the arrangement of the two fused tetrahydrofuran (B95107) rings differs. These isomers, along with other related heterocyclic systems, exhibit distinct chemical and biological properties.
Notable analogues include:
Hexahydrofuro[3,2-b]furan: This isomer has a different ring fusion pattern. Derivatives such as (3R,3aS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate) and 2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol are examples of compounds with this scaffold. sigmaaldrich.comsigmaaldrich.com
Hexahydrofuro[3,4-b]furan: A novel synthetic route for hexahydrofuro[3,4-b]furan-4-ol and its dimer has been developed. rsc.org These compounds have been investigated as potential bicyclic acyl-acyl carrier protein (ACP) thioesterase inhibitors. nih.gov The synthesis of various substituted hexahydrofuro[3,4-b]furans has been reported, highlighting their potential in developing new herbicides. researchgate.netnih.gov
Hexahydrofuro[3,4-c]furan: This symmetrical furofuran isomer is found in lignans (B1203133) such as pinoresinol (B1678388) and lariciresinol. Derivatives like 4,4'-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol) are known compounds with this core structure. guidechem.comchemspider.com
Thieno[3,4-c]furan Analogues: Substitution of an oxygen atom with sulfur creates thienofuran systems. For example, 3A-amino-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione is a sulfur-containing analogue with potential applications in medicinal and materials science due to its unique electronic properties. evitachem.com
Benzo[b]furan Derivatives: Fusing a furan (B31954) ring with a benzene (B151609) ring forms the benzo[b]furan system, which is a common motif in many biologically active natural products and synthetic compounds. nih.govnih.gov
Table 1: Selected Analogues of this compound with Modified Fused Ring Systems
| Analogue Name | Core Structure | Notable Derivatives/Applications |
|---|---|---|
| Hexahydrofuro[3,2-b]furan | Fused tetrahydrofuran rings at the 3 and 2 positions | (3R,3aS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate) sigmaaldrich.com |
| Hexahydrofuro[3,4-b]furan | Fused tetrahydrofuran rings at the 3 and 4 positions | Acyl-acyl carrier protein (ACP) thioesterase inhibitors nih.gov |
| Hexahydrofuro[3,4-c]furan | Fused tetrahydrofuran rings at the 3 and 4 positions | Core of lignans like pinoresinol; 4,4'-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol) guidechem.com |
| Thieno[3,4-c]furan | Fused thiophene (B33073) and furan rings | 3A-amino-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione evitachem.com |
| Benzo[b]furan | Fused benzene and furan rings | Antitumor and antimicrobial agents nih.gov |
Comparison with Related Bis-Tetrahydrofuran Moieties
The this compound core is a prominent member of the bis-tetrahydrofuran (bis-THF) family of ligands. The spatial arrangement and connectivity of the two THF rings are critical for their interaction with biological targets, particularly in the context of HIV protease inhibitors.
The bis-THF moiety of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a key component of the HIV protease inhibitor Darunavir. researchgate.netacs.orgnih.gov Its significance is highlighted when compared to simpler ligands; it has been recognized for its role in overcoming in vitro drug resistance compared to a single 3(S)-THF ligand. acs.org
Researchers have explored other fused and non-fused bis-THF systems to optimize binding to the HIV protease active site. These include:
Cyclopentane-tetrahydrofuran (Cp-THF): Ghosh et al. developed a fused Cp-THF ring system as a P2 ligand for a new series of potent HIV protease inhibitors. nih.gov
Tetrahydropyran-tetrahydrofuran (Tp-THF): This larger fused ring system was designed to better fill the enzyme's hydrophobic binding pocket and enhance van der Waals interactions. nih.gov
Tris-tetrahydrofuran (tris-THF): The addition of a third THF ring to the bis-THF ligand of Darunavir was hypothesized to fill more space in the hydrophobic pocket and create new hydrogen-bonding opportunities, leading to inhibitors with improved potency. nih.gov
Non-fused bis(tetrahydrofurfuryl) ether (BTHFE): The synthesis of pure BTHFE has been reported, and it has been investigated as a non-volatile solvent for supercapacitors. nih.gov
Annonaceous Acetogenins: The bis-THF core is also a structural feature of annonaceous acetogenins, a class of natural products with significant biological activities. The synthesis of these bis-THF cores often involves different synthetic strategies. rsc.org
Table 2: Comparison of this compound with Other Bis-THF Moieties
| Moiety | Structural Feature | Context/Application | Key Findings |
|---|---|---|---|
| This compound | Fused bis-THF | P2 ligand in Darunavir | Superior drug resistance profile compared to single THF ligands. acs.org |
| Cp-THF | Fused cyclopentane (B165970) and THF | P2 ligand in HIV PIs | Potent inhibition of HIV protease. nih.gov |
| Tp-THF | Fused tetrahydropyran (B127337) and THF | P2 ligand in HIV PIs | Designed for enhanced hydrophobic and hydrogen-bonding interactions. nih.gov |
| Tris-THF | Fused tris-THF | P2 ligand in HIV PIs | Increased potency compared to the bis-THF analogue. nih.gov |
| BTHFE | Non-fused bis-THF | Solvent for electrochemistry | Stable, non-volatile solvent. nih.gov |
| Bis-THF in Acetogenins | Varied stereochemistry | Natural products | Key structural motif for biological activity. rsc.org |
Future Directions in Hexahydrofuro 2,3 B Furan Research
Development of Novel and Sustainable Synthetic Pathways
The future of hexahydrofuro[2,3-b]furan synthesis lies in the creation of pathways that are not only efficient and stereoselective but also economically viable and environmentally sustainable. Current research is moving away from complex, multi-step syntheses and towards greener, more streamlined approaches.
A major thrust in this area is the use of starting materials derived from renewable biomass. google.com For instance, practical syntheses of the key intermediate (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol have been developed from monopotassium isocitrate, which can be obtained from the fermentation of sunflower oil. google.comallfordrugs.com Similarly, inexpensive and commercially available sugar derivatives, such as isosorbide, L-ascorbic acid, and D-glyceraldehyde derivatives, serve as valuable chiral pool starting materials. google.comnih.govgoogle.com These approaches leverage naturally occurring chirality to build the complex stereochemistry of the target molecule.
Chemoenzymatic methods represent another cornerstone of sustainable synthesis. These strategies combine the precision of biological catalysts with the practicality of traditional organic chemistry. Lipases, for example, are widely used for the kinetic resolution of racemic mixtures of this compound intermediates, providing access to the desired enantiomer with very high purity (>99% enantiomeric excess). researchgate.netnih.gov Enzymatic reduction reactions are also being employed to construct chiral centers with high selectivity, leading to products with high optical purity under mild, environmentally friendly conditions. google.comresearchgate.net
| Synthetic Strategy | Key Features | Starting Materials Example | Catalyst/Enzyme Example |
| Biomass Valorization | Utilizes renewable resources, sustainable. | Monopotassium Isocitrate google.comallfordrugs.com | - |
| Chiral Pool Synthesis | Starts with naturally chiral molecules. | S-2,3-O-isopropylideneglyceraldehyde google.com | - |
| Chemoenzymatic | High stereoselectivity, mild conditions. | Racemic this compound-3-ol | Lipase (B570770) researchgate.netnih.gov |
| Organocatalysis | Metal-free, efficient one-pot reactions. | 1,2-Dihydrofuran, Glycolaldehyde (B1209225) | Schreiner's thiourea (B124793) researchgate.net |
| Metal Catalysis | Scalable, potential for diverse derivatives. | 2,3-Dihydrofuran (B140613), Glycolaldehyde dimer | Yb(fod)3 researchgate.net |
Exploration of Diverse Chemical Transformations and Derivatizations
Future research will undoubtedly delve deeper into the reactivity of the this compound core, moving beyond its current primary role as a passive scaffold. The functional groups present, particularly the hydroxyl group in key intermediates like (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, are ripe for a wide range of chemical transformations.
A common and vital derivatization is the activation of the hydroxyl group to facilitate coupling with other molecules. This is exemplified by its conversion to a (4-nitrophenyl) carbonate, which creates a reactive site for forming the carbamate (B1207046) linkage in Darunavir and related compounds. pharmaffiliates.com Future work will likely explore a broader range of activating groups to fine-tune reactivity and expand the scope of molecules that can be attached to the scaffold.
The synthesis of the scaffold itself involves a variety of fundamental chemical reactions that can be further explored. These include:
Oxidation and Reduction: The synthesis often involves the reduction of ketone or ester functionalities to alcohols, for example using sodium borohydride (B1222165) or lithium aluminum hydride. allfordrugs.com Conversely, oxidation reactions can be used to introduce carbonyl groups.
Cyclization Reactions: Intramolecular cyclization is a key step in forming the bicyclic system. google.com This includes acid-mediated acetalization and reactions like the Nef reaction, which converts a nitro group into a carbonyl for subsequent cyclization. google.com
Protecting Group Chemistry: The synthesis relies on the strategic use of protecting groups for hydroxyls to control reactivity during multi-step sequences. nih.gov Exploring new protecting group strategies could open up alternative synthetic routes.
Carbon-Carbon Bond Formation: Reactions like the Wittig and Horner-Emmons reactions are used to build the carbon skeleton necessary before the final cyclization steps. google.com
Exploring these and other transformations, such as substitution reactions at various positions on the furan (B31954) rings (where chemically feasible), will be crucial for creating a diverse library of derivatives for biological screening and materials science applications.
Advanced Characterization Methodologies for Structural Elucidation
The complex, three-dimensional nature of this compound, which can possess multiple stereocenters, necessitates the use of sophisticated analytical techniques for unambiguous structural and stereochemical assignment. While standard methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are routinely used to confirm connectivity and diastereomeric purity, advanced methodologies are becoming increasingly important for future research. blogspot.com
High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS), is a powerful tool for monitoring the progress of enzymatic reactions and for the separation and determination of process-related substances in synthetic mixtures. google.com
For the definitive assignment of absolute configuration, chiroptical methods are indispensable. Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are particularly powerful techniques. researchgate.netrsc.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with spectra predicted by Density Functional Theory (DFT) calculations for different stereoisomers, the absolute configuration of the molecule in solution can be determined with a high degree of confidence. researchgate.netmdpi.comrsc.org This is especially valuable for complex molecules like this compound derivatives where crystallization for X-ray analysis may be difficult. researchgate.net The future will likely see the routine application of VCD, in conjunction with computational modeling, for the stereochemical quality control of newly synthesized derivatives.
| Methodology | Application in this compound Research |
| NMR Spectroscopy | Determination of molecular connectivity and relative stereochemistry. |
| Gas Chromatography (GC) | Assessment of diastereomeric ratio and purity. blogspot.com |
| HPLC / HPLC-MS | Monitoring reaction progress, separation of stereoisomers and impurities. google.com |
| Vibrational Circular Dichroism (VCD) | Unambiguous determination of absolute configuration in solution. researchgate.net |
| Optical Rotatory Dispersion (ORD) | Complements VCD for assigning absolute configuration. researchgate.net |
| X-ray Crystallography | Definitive solid-state structure and absolute configuration (when suitable crystals are obtained). researchgate.net |
Broader Applications as a Chiral Scaffold in Diversified Chemical Research
While the application of this compound in anti-HIV therapeutics is a major success story, its potential as a chiral scaffold is far from fully exploited. nih.gov The rigid, predictable conformation of the bicyclic system makes it an excellent platform for positioning functional groups in a precise three-dimensional arrangement, a key requirement for interacting with biological targets like enzymes and receptors.
Future research is poised to expand the utility of this scaffold into diverse areas of chemical and biological science:
Medicinal Chemistry: The furan nucleus is a component of numerous compounds with a vast array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. ijabbr.comijabbr.comamazonaws.com This suggests that derivatives of this compound could be designed as novel therapeutic agents for a wide range of diseases beyond HIV. For instance, benzofuran (B130515) derivatives are being actively investigated as antitubercular agents. mdpi.comnih.gov
Agrochemicals: The search for new herbicides with novel modes of action is critical for global agriculture. Recently, researchers have successfully used the isomeric hexahydrofuro[3,4-b]furan scaffold to design potent inhibitors of acyl-acyl carrier protein (ACP) thioesterase, a key enzyme in plant fatty acid synthesis. nih.govnih.gov This "scaffold hopping" approach demonstrates that the hexahydrofurofuran (B14135507) core is a viable starting point for the development of new agrochemicals, and the [2,3-b] isomer represents an unexplored opportunity in this field.
Asymmetric Catalysis: The defined stereochemistry of the this compound framework makes it an attractive candidate for development as a chiral ligand or organocatalyst. By appending coordinating or catalytically active groups, new catalysts could be developed for enantioselective transformations.
The proven success in one therapeutic area provides a strong foundation for exploring these new frontiers, leveraging the unique structural and stereochemical properties of the this compound scaffold.
Computational Design of New this compound Derivatives
The future of drug discovery and materials science is inextricably linked with computational chemistry. In silico methods are becoming indispensable for accelerating the design-synthesize-test cycle. These techniques are highly applicable to the rational design of novel this compound derivatives with desired properties.
Molecular docking is a key computational tool that predicts how a molecule (ligand) binds to the active site of a target protein. researchgate.netsemanticscholar.org This method can be used to screen virtual libraries of this compound derivatives against various biological targets, such as bacterial or cancer-related enzymes. nih.gov For example, studies on benzofuran derivatives have used docking to identify potential inhibitors of the Mycobacterium tuberculosis Polyketide Synthase 13 enzyme. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources.
Molecular Dynamics (MD) simulations provide a deeper understanding of the stability and dynamics of a ligand-protein complex over time. nih.gov After identifying a promising candidate through docking, MD simulations can confirm that the molecule remains stably bound in the active site and can reveal key interactions that contribute to its binding affinity. semanticscholar.orgnih.gov
Furthermore, computational tools are used to predict drug-relevant properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction programs can assess the pharmacokinetic and safety profiles of designed molecules before they are ever synthesized. semanticscholar.org This early-stage assessment helps to filter out compounds that are likely to fail later in development due to poor drug-like properties. By integrating these computational approaches, future research can more effectively and efficiently explore the vast chemical space around the this compound scaffold to discover new molecules for a multitude of applications.
Q & A
Q. What are the key synthetic strategies for preparing enantiomerically pure Hexahydrofuro[2,3-b]furan derivatives?
The stereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a critical intermediate in HIV protease inhibitors, employs a titanium enolate-mediated anti-aldol reaction. This method achieves >99% enantiomeric excess by leveraging chiral auxiliaries and precise control of reaction conditions (e.g., temperature, solvent polarity). The bicyclic framework is constructed via sequential ring-closing steps, with the aldol adduct serving as the stereochemical determinant .
Q. How can researchers characterize the structural and stereochemical integrity of this compound derivatives?
X-ray crystallography is the gold standard for resolving absolute configurations, as demonstrated in studies of related dihydrofuran analogs . Complementary techniques include:
Q. What are the critical solubility and storage considerations for this compound derivatives?
The compound is sparingly soluble in chloroform and ethyl acetate (requiring heating for dissolution). Storage at 2–8°C in airtight containers is essential to prevent hydrolysis or oxidation. Degradation under basic conditions cleaves the carbamate linkage, necessitating inert atmospheres for long-term stability .
Advanced Research Questions
Q. How can stereochemical discrepancies in synthetic routes be resolved?
Conflicting stereochemical outcomes (e.g., unwanted epimerization) often arise from reaction pH or solvent effects. To mitigate this:
Q. What advanced analytical methods are required to identify degradation products of this compound-based pharmaceuticals?
Forced degradation studies (acid/base/oxidative stress) reveal products like DP-3, a carbamate-cleaved derivative. Key techniques include:
Q. How does the bicyclic framework of this compound enhance binding affinity in HIV protease inhibitors?
The rigid fused-ring system mimics natural peptide substrates, enabling high-affinity interactions with the protease active site. Computational docking studies show that the (3R,3aS,6aR)-configuration optimizes hydrogen bonding with Asp25/Asp29 residues, reducing IC₅₀ values by 10-fold compared to acyclic analogs .
Q. What strategies improve yield in large-scale synthesis of this compound derivatives?
- Catalyst optimization : Titanium(IV) chloride with chiral ligands enhances aldol reaction efficiency (yield >85%) .
- Solvent engineering : Polar aprotic solvents (e.g., THF) stabilize enolate intermediates.
- Flow chemistry : Continuous processing minimizes side reactions and improves scalability .
Data Contradiction Analysis
Q. How should researchers address conflicting data in structural elucidation?
Discrepancies between NMR and mass spectrometry data (e.g., missing hexahydrofuran protons in NMR but intact molecular ions in HRMS) indicate partial degradation or polymorphism. Resolution strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
